4-Borono-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

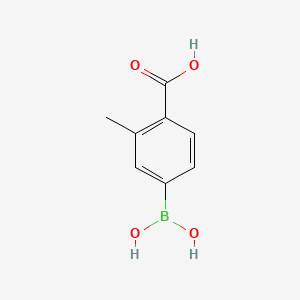

Structure

2D Structure

Properties

IUPAC Name |

4-borono-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNNWPPDDRQZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681887 | |

| Record name | 4-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191089-06-2 | |

| Record name | 4-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Borono-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-borono-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a palladium-catalyzed Miyaura borylation of 4-bromo-2-methylbenzoic acid. This document outlines the chemical properties of the key compounds, a detailed experimental protocol for the synthesis, and the underlying reaction mechanism.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification. The key properties are summarized in the table below.

| Property | 4-Bromo-2-methylbenzoic Acid | This compound |

| CAS Number | 68837-59-2[1][2][3][4] | 191089-06-2[5][6] |

| Molecular Formula | C₈H₇BrO₂[2][3] | C₈H₉BO₄[5] |

| Molecular Weight | 215.04 g/mol [1][2] | 179.97 g/mol |

| Appearance | White to off-white crystalline powder[2] | Solid |

| Melting Point | 180-184 °C[1] | Not available |

| Purity (Typical) | ≥97%[1] | ≥98%[5] |

Synthesis of this compound: An Experimental Protocol

The conversion of 4-bromo-2-methylbenzoic acid to this compound is most commonly achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron as the boron source.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Typical Purity |

| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | 215.04 g/mol | ≥97% |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 g/mol | ≥98% |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.74 g/mol | ≥98% |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 g/mol | ≥99% |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | ≥99.8% |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS grade |

| Hexane | 110-54-3 | 86.18 g/mol | ACS grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M solution |

| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Laboratory grade |

Experimental Procedure

Note: This is a representative procedure based on established Miyaura borylation protocols for similar aryl bromides. Researchers should optimize conditions as necessary.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Addition of Solvent and Catalyst: Anhydrous 1,4-dioxane is added, followed by the addition of PdCl₂(dppf) (0.03 eq).

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 8-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is acidified to a pH of approximately 2-3 with 1 M HCl.

-

The aqueous layer is then extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Expected Yield

The typical yield for Miyaura borylation reactions of this nature ranges from 70% to 90%, depending on the purity of the starting materials and the optimization of the reaction conditions.

Reaction Mechanism and Workflow

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Miyaura borylation reaction.

The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the boronic acid and carboxylic acid groups. The chemical shifts and splitting patterns will be indicative of the substitution pattern on the benzene ring. |

| ¹³C NMR | Resonances for the eight unique carbon atoms in the molecule, including the carboxyl carbon, the carbon attached to the boron atom, the methyl carbon, and the aromatic carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound (179.97 g/mol ). |

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers in drug development and other scientific fields, this compound serves as a versatile intermediate for the construction of more complex molecules through subsequent cross-coupling reactions. It is recommended that all procedures be carried out by trained personnel in a well-ventilated fume hood, adhering to all relevant safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 3. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Borono-2-methylbenzoic Acid: Properties and Applications

Introduction

4-Borono-2-methylbenzoic acid, also known as 4-carboxy-3-methylphenylboronic acid, is a specialized organic compound that holds significant promise for researchers and professionals in drug development and materials science. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group on a substituted benzene ring, makes it a versatile building block in organic synthesis. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation or esterification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, along with detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling.

Chemical Properties

Specific experimental data for this compound is not extensively reported in the literature. However, its properties can be inferred from data on closely related compounds and the general characteristics of arylboronic acids. The following table summarizes the available and estimated physicochemical properties.

| Property | Value | Source |

| CAS Number | 191089-06-2 | |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder (Expected) | [2] |

| Melting Point | >232 °C (decomposes) (for 4-carboxy-3-chlorophenylboronic acid) | [2] |

| pKa | Arylboronic acids typically have pKa values in the range of 8-9. | |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. | [3] |

Spectral Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[4][5] Key expected peaks include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

-

C=O stretch (carboxylic acid): A strong, sharp peak between 1760-1690 cm⁻¹.

-

C-C stretch (aromatic): Peaks in the 1600-1400 cm⁻¹ region.

-

B-O stretch (boronic acid): A strong band around 1350 cm⁻¹.[6]

-

O-H bend (boronic acid): A broad absorption near 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For this compound, the following signals are anticipated:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Methyl Protons: A singlet for the methyl group protons, likely in the range of δ 2.0-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may not always be observed.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with deuterium in deuterated solvents and may not be observed.

A reported ¹H NMR spectrum for (3-methyl-4-carboxyphenyl)boronic acid shows signals at approximately 5.9-6.6 ppm (d, 2H), 6.7-7.8 ppm (d, 2H), and 10.5 ppm (s, 1H).[7]

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound, the following sections provide detailed, representative protocols for the synthesis of arylboronic acids via the Miyaura borylation reaction and their subsequent use in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halide with a diboron reagent to form a boronate ester, which can then be hydrolyzed to the corresponding boronic acid.[8] This method is highly versatile and tolerates a wide range of functional groups. A plausible synthetic route to this compound would start from methyl 4-bromo-2-methylbenzoate.

Experimental Workflow: Miyaura Borylation

Caption: A generalized workflow for the synthesis of an arylboronic acid via Miyaura borylation.

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), combine methyl 4-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%), and a base, typically potassium acetate (KOAc, 2-3 eq).[9]

-

Solvent Addition: Add an anhydrous aprotic solvent, such as dioxane or DMSO, via syringe.[9]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Hydrolysis: The crude boronate ester can be purified by column chromatography. Subsequent hydrolysis of the boronate ester with an aqueous acid (e.g., HCl) will yield the desired this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[10]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

-

Reaction: Heat the mixture to a temperature typically between 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Biological Activity

While no specific biological activities have been reported for this compound, phenylboronic acid derivatives, in general, have garnered significant attention in medicinal chemistry. They are known to interact with diols, a property that has been exploited for various therapeutic applications. For instance, some phenylboronic acids have been investigated as inhibitors of enzymes such as β-lactamases and serine proteases.[11] Additionally, their ability to bind to sialic acids on the surface of cancer cells has led to their exploration in targeted cancer therapy and diagnosis.[12] The presence of both a boronic acid and a carboxylic acid on the same scaffold in this compound makes it an interesting candidate for the development of novel therapeutic agents.

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its structure is well-suited for the construction of complex molecules through well-established synthetic methodologies like the Suzuki-Miyaura coupling. This guide provides a foundation for researchers and drug development professionals by outlining its expected chemical properties, providing detailed and representative experimental protocols for its synthesis and use, and highlighting the potential for its application in medicinal chemistry. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in various scientific disciplines.

References

- 1. usbio.net [usbio.net]

- 2. chemimpex.com [chemimpex.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 4-Borono-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Borono-2-methylbenzoic acid. The information presented herein is intended to guide researchers in confirming the chemical structure of this compound through a combination of spectroscopic techniques.

Chemical Structure and Properties

This compound is an aromatic compound containing both a carboxylic acid and a boronic acid functional group. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 191089-06-2 |

| Molecular Formula | C₈H₉BO₄ |

| Molecular Weight | 179.97 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Analysis

The structural confirmation of this compound relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR would be employed.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~8.0 | Singlet | 2H | -B(OH)₂ |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.7 | Doublet | 1H | Ar-H |

| ~7.6 | Singlet | 1H | Ar-H |

| ~2.5 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~145 | Ar-C-B |

| ~140 | Ar-C-CH₃ |

| ~135 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-C-COOH |

| ~125 | Ar-CH |

| ~20 | -CH₃ |

¹¹B NMR Spectroscopy

¹¹B NMR is crucial for confirming the presence and environment of the boron atom. A single, broad resonance is expected in the region of δ 25-30 ppm for the trigonal planar boronic acid. The chemical shift can be influenced by solvent and pH.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and boronic acid moieties. The following data is based on the known spectrum of phenylboronic acid and general frequencies for aromatic carboxylic acids.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (B-OH) |

| 3300-2500 | Strong, Very Broad | O-H stretch (-COOH, hydrogen-bonded) |

| ~1700 | Strong | C=O stretch (-COOH) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1300 | Medium | C-O stretch (-COOH) |

| ~1200 | Medium | O-H bend (-COOH) |

| ~850 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) would likely lead to the following fragmentation pattern.

Proposed Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 179/180 | [M]⁺ (Molecular ion, depending on Boron isotope) |

| 162 | [M - OH]⁺ |

| 134 | [M - COOH]⁺ |

| 119 | [M - COOH - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Data Acquisition (¹H, ¹³C, ¹¹B NMR):

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

¹¹B NMR:

-

Acquire a one-dimensional boron spectrum.

-

Use a boron-free probe or a quartz NMR tube to minimize background signals.

-

Reference the spectrum to an external standard (e.g., BF₃·OEt₂).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the background spectrum (air).

-

Collect the sample spectrum.

Data Acquisition (FTIR-ATR):

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

For direct infusion, load the solution into a syringe for injection into the ion source.

-

For GC-MS, dilute the sample further and inject it into the gas chromatograph.

Data Acquisition (EI-MS):

-

Instrument: Mass Spectrometer with an Electron Ionization source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 50-500.

-

The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

-

Visualization of the Structure Elucidation Workflow

The logical flow of experiments for the structure elucidation of this compound is depicted in the following diagram.

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

An In-depth Technical Guide on the Stability and Storage of 4-Borono-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Borono-2-methylbenzoic acid. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and assessment of this compound to ensure its integrity and performance in various applications.

Introduction to this compound

This compound is an organoboron compound featuring a boronic acid functional group and a carboxylic acid group attached to a toluene scaffold. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The stability of this reagent is a critical factor that can influence reaction yields, impurity profiles, and the overall success of a synthetic campaign.

Chemical Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, a robust understanding of its stability can be derived from the well-documented behavior of arylboronic acids. The stability of these compounds is primarily influenced by their susceptibility to degradation via several key pathways.

Key Factors Influencing Stability:

-

Moisture: Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water.

-

pH: The carbon-boron bond can be susceptible to cleavage under certain pH conditions, a process known as protodeboronation.[1][2] Generally, arylboronic acids exhibit their greatest stability at neutral pH.[3]

-

Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration is often recommended.[3]

-

Light: Some organic compounds are sensitive to light, which can catalyze degradation. Storing the compound in amber vials or in the dark is a good practice.

-

Oxidizing Agents: Boronic acids can be oxidized, which is a key consideration in both their application in certain reactions and their degradation.[4]

Primary Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing appropriate storage and handling protocols.

Boroxine Formation

In the solid state or in non-aqueous solutions, this compound can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This is a common equilibrium process for many boronic acids. While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate stoichiometry and analytical characterization.[5]

Caption: Equilibrium between this compound and its boroxine trimer.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible degradation pathway leads to the formation of 2-methylbenzoic acid, an undesired byproduct. This process can be catalyzed by aqueous acidic or basic conditions.[1][2]

Caption: Protodeboronation of this compound.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) for long-term storage.[3] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | Prevents potential oxidation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes hydrolysis and boroxine formation. |

| Light | Protect from light by using amber glass vials or storing in the dark. | Prevents potential photolytic degradation. |

| Purity | Use high-purity material and avoid cross-contamination. | Impurities can sometimes catalyze degradation. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is designed to separate the intact this compound from its potential degradation products, such as 2-methylbenzoic acid and boroxine-related species.

Objective: To develop and validate an HPLC method to quantify the purity of this compound and monitor its degradation over time under various stress conditions.

Instrumentation and Conditions (Representative):

| Parameter | Typical Conditions |

| HPLC System | Standard HPLC with UV detector |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with a pH modifier (e.g., 0.1% formic acid or ammonium acetate buffer).[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C (solid and solution) for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products.

Summary of Analytical Techniques for Stability Monitoring

| Technique | Application | Advantages |

| HPLC-UV | Quantification of purity and degradation products. | Robust, reproducible, and widely available.[2] |

| UPLC-MS | Identification and structural elucidation of unknown degradation products. | High resolution, sensitivity, and provides mass information.[2] |

| ¹H and ¹¹B NMR | Structural confirmation and monitoring of degradation in solution. | Provides detailed structural information. ¹¹B NMR is specific to the boron center.[2] |

Conclusion

The stability of this compound is a critical parameter that requires careful consideration to ensure its effective use in research and development. While this compound is generally stable under appropriate conditions, it is susceptible to degradation through pathways such as boroxine formation and protodeboronation. By adhering to the recommended storage and handling guidelines, and by employing robust analytical methods for stability monitoring, researchers can ensure the integrity and reliability of this important synthetic building block. Further studies to generate specific quantitative stability data for this compound would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Physical Properties of 4-Borono-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-methylbenzoic acid, a bifunctional organoboron compound, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a carboxylic acid and a boronic acid moiety on a toluene framework, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and logical workflows to aid in its application and characterization.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic protocols. Below is a summary of its key physical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Carboxy-3-methylphenylboronic acid | [1] |

| CAS Number | 191089-06-2 | [1][2] |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% | [2] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined experimentally.

Experimental Protocols

Accurate determination of physical properties is crucial for the effective use of this compound in research and development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.[3]

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[4]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating run should be performed to determine a rough estimate.[3]

-

For an accurate measurement, set the apparatus to heat at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[3]

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[3] A pure, crystalline compound will exhibit a sharp melting point range of 0.5-1.0°C.

Solubility Determination (Qualitative)

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

-

Vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane)[5]

Procedure:

-

Weigh approximately 10 mg of this compound and add it to a vial containing 1 mL of the test solvent.

-

Agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).[6]

-

Visually inspect the solution for any undissolved solid particles.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as partially soluble or insoluble.

-

For a more quantitative assessment, a gravimetric method can be employed where an excess of the solid is equilibrated with a known volume of solvent, and the amount dissolved is determined after filtration and evaporation of the solvent.[7]

pKa Determination by Potentiometric Titration

The acidity constants (pKa) of the carboxylic acid and boronic acid groups are critical for understanding the ionization state of the molecule at different pH values.

Apparatus:

-

Calibrated pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Prepare a dilute aqueous or aqueous-cosolvent solution of this compound with a known concentration (e.g., 0.01 M).[8]

-

Calibrate the pH meter using standard buffer solutions.

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Purge the solution with an inert gas to remove dissolved carbon dioxide.[9]

-

Add the standardized strong base solution in small, precise increments from the burette.[9]

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[10]

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points.[11]

Logical Workflows and Pathways

General Workflow for Characterization and Application

The following diagram illustrates a typical workflow for the characterization of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for arylboronic acids.[12][13]

Synthetic Pathway Overview

While multiple synthetic routes exist, a common approach to arylboronic acids involves the Miyaura borylation reaction. The following diagram outlines a generalized synthetic and purification workflow.

References

- 1. This compound - CAS:191089-06-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. Synthonix, Inc > Boronic Acids and Derivatives > this compound - [B71604] [synthonix.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. benchchem.com [benchchem.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. youtube.com [youtube.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 4-Borono-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-borono-2-methylbenzoic acid. Recognizing the critical role of solubility data in chemical synthesis, process development, and pharmaceutical formulation, this document outlines established experimental protocols for solubility determination, presents analogous solubility data from structurally related compounds to infer the behavior of the title compound, and visualizes a general experimental workflow. While specific quantitative solubility data for this compound is not widely available in public literature, this guide offers a robust framework for its determination and interpretation.

Introduction to this compound

This compound is an organoboron compound featuring both a carboxylic acid and a boronic acid functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. An understanding of its solubility is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations.

Boronic acids, in general, exhibit a tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which are often less soluble than the corresponding monomeric acids. This equilibrium can be influenced by factors such as solvent, temperature, and concentration, adding a layer of complexity to their solubility profiles.

Solubility Data of Structurally Related Boronic Acids

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for analogous compounds, including phenylboronic acid and other substituted benzoic acids. This information serves as a valuable proxy for estimating the solubility behavior of this compound, as the principles of dissolution are governed by similar intermolecular forces. The polarity of the solvent and the potential for hydrogen bonding are key determinants of solubility for this class of compounds.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [1]

| Solvent | Temperature (°C) | Mole Fraction (x₁) |

| Chloroform | 25 | ~0.02 |

| 3-Pentanone | 25 | ~0.15 |

| Acetone | 25 | ~0.20 |

| Dipropyl ether | 25 | ~0.18 |

| Methylcyclohexane | 25 | <0.001 |

Table 2: Qualitative Solubility of Methylboronic Acid

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (CH₂Cl₂) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Diethyl Ether | Soluble |

Note: The presence of the methyl and carboxylic acid groups on the phenyl ring of this compound will influence its solubility relative to these analogs.

Experimental Protocol for Solubility Determination: Dynamic Method

A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[1][2][3]

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector (for instrumental detection)

-

Analytical balance

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1–0.5 K/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the light transmission through the solution with a luminance probe or a laser-photodetector setup.

-

Determination of Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the last solid particles dissolve) is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.

Factors Influencing Solubility

-

Solvent Polarity: Boronic acids are generally more soluble in polar organic solvents due to the potential for hydrogen bonding with the boronic acid and carboxylic acid moieties.[2]

-

Temperature: The solubility of most solid compounds, including this compound, is expected to increase with temperature.

-

Boroxine Formation: As mentioned, boronic acids can reversibly dehydrate to form boroxines. These cyclic anhydrides are typically less polar and thus less soluble in polar solvents than the monomeric acid. This equilibrium can affect solubility measurements, and it is important to be aware of this phenomenon.

-

pH: For aqueous solutions, the pH will significantly impact the solubility of this compound due to the ionizable carboxylic acid and boronic acid groups.

References

Technical Guide on the Spectroscopic Data of 4-Bromo-2-methylbenzoic Acid

Disclaimer: The request specified spectroscopic data for 4-Borono-2-methylbenzoic acid. While this compound is commercially available, comprehensive public spectroscopic data (NMR, IR, MS) could not be located in the conducted searches. This guide provides a detailed analysis of the closely related and more extensively documented compound, 4-Bromo-2-methylbenzoic acid (CAS No: 68837-59-2), assuming a possible typographical error in the original query.

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-2-methylbenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry of 4-Bromo-2-methylbenzoic acid provides critical information regarding its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation

The primary mass spectrometry data, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is summarized below.

| Parameter | Value | Source |

| Library | Main Library | NIST[1] |

| Total Peaks | 125 | NIST[1] |

| m/z Top Peak | 89 | NIST[1] |

| m/z 2nd Highest | 63 | NIST[1] |

| m/z 3rd Highest | 196 | NIST[1] |

Table 1: Key Mass Spectrometry Peaks for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-Bromo-2-methylbenzoic acid is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 4-Bromo-2-methylbenzoic acid by measuring the absorption of infrared radiation.

Data Presentation

While specific peak values are not detailed in the search results, the expected characteristic absorption bands for the functional groups in 4-Bromo-2-methylbenzoic acid are presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Methyl) | 2980 - 2870 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic Ring) | 1600 - 1450 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| C-Br | 680 - 515 | Stretching |

Table 2: Expected Infrared Absorption Bands for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra for this compound have been recorded using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques on a Bruker Tensor 27 FT-IR spectrometer.[1]

-

KBr Pellet Method:

-

A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar.

-

The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

-

ATR Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR beam is directed through the crystal, where it reflects internally and penetrates a small distance into the sample at the points of reflection.

-

The resulting attenuated IR beam is directed to the detector to generate the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Specific, verified ¹H and ¹³C NMR data for 4-Bromo-2-methylbenzoic acid were not available in the search results. The following tables outline the expected signals based on the molecular structure.

Data Presentation: ¹H NMR

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~11-13 | Singlet (broad) | 1H |

| Aromatic CH | ~7.5 - 8.0 | Multiplet | 3H |

| -CH₃ | ~2.4 - 2.6 | Singlet | 3H |

Table 3: Predicted ¹H NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.

Data Presentation: ¹³C NMR

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -C OOH | ~170 - 175 |

| Aromatic C -Br | ~120 - 125 |

| Aromatic C -H | ~128 - 135 |

| Aromatic C -COOH | ~130 - 135 |

| Aromatic C -CH₃ | ~138 - 142 |

| -C H₃ | ~20 - 25 |

Table 4: Predicted ¹³C NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Bromo-2-methylbenzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Bromo-2-methylbenzoic acid.

Caption: Workflow for Spectroscopic Analysis.

References

4-Borono-2-methylbenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Borono-2-methylbenzoic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, physicochemical properties, and its application in synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

This compound (CAS No. 191089-06-2) is commercially available from several chemical suppliers. Researchers can procure this compound from vendors such as Biosynth, Sigma-Aldrich, and BLD Pharm, ensuring a steady supply for research and development purposes.[1][2]

Physicochemical and Safety Data

A comprehensive summary of the known quantitative data for this compound is presented in the table below. It is important to note that while the compound is readily available, detailed experimental data such as a specific melting point and a comprehensive safety data sheet are not consistently provided by all suppliers and are often conflated with its bromo-analogue, 4-Bromo-2-methylbenzoic acid. Researchers are advised to handle the compound with care, adhering to standard laboratory safety protocols for boronic acids.

| Property | Value | Source |

| CAS Number | 191089-06-2 | [1][2] |

| Molecular Formula | C8H9BO4 | [2] |

| Molecular Weight | 179.97 g/mol | [2] |

| Purity | min. 95% | abcr Gute Chemie |

| MDL Number | MFCD09037832 | [2] |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid, such as this compound, is depicted in the following diagram.

Detailed Experimental Protocol (Adapted)

While a specific, published protocol for this compound was not identified, the following adapted procedure from a general Suzuki-Miyaura coupling protocol for biaryl synthesis can serve as a starting point for researchers.[3]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))

-

Degassed solvents (e.g., a mixture of Toluene and Ethanol, or Dioxane and Water)

-

Standard laboratory glassware for organic synthesis

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equivalent), this compound (1.1–1.5 equivalents), the palladium catalyst (1-5 mol %), and the base (2.0–3.0 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the substrates.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as silica gel column chromatography, to yield the desired biaryl compound.[3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any signaling pathways. However, the biaryl structures synthesized using this boronic acid are of significant interest in medicinal chemistry.[4] Derivatives of benzoic acid have been investigated for a range of biological activities, including as potential modulators of the proteostasis network and as enzyme inhibitors.[5] The synthesis of novel biaryl carboxylic acids using this compound could lead to the discovery of new therapeutic agents.

The general catalytic cycle of the Suzuki-Miyaura reaction, which is central to the application of this compound, is illustrated below.

This guide serves as a foundational resource for the application of this compound in research. As a key building block in organic synthesis, its utility in creating novel molecular architectures holds significant promise for the advancement of drug discovery and materials science.

References

- 1. This compound | 191089-06-2 [sigmaaldrich.com]

- 2. 191089-06-2|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Borono-2-methylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Borono-2-methylbenzoic acid, a specialized aryl boronic acid with potential applications in medicinal chemistry and materials science. While the specific historical account of its discovery is not extensively documented in readily available literature, this document consolidates available information on its synthesis, physicochemical properties, and potential utility. The guide details a probable synthetic route from its bromo-precursor, outlines key quantitative data, and explores its role within the broader context of aryl boronic acid applications, particularly in drug discovery and as molecular sensors.

Introduction

This compound (CAS No. 191089-06-2) is an organic compound featuring a benzoic acid scaffold substituted with a boronic acid group at the 4-position and a methyl group at the 2-position. The presence of both a carboxylic acid and a boronic acid group imparts unique chemical properties, making it a molecule of interest for researchers in organic synthesis and drug development. Aryl boronic acids, in general, are recognized for their versatility as synthetic intermediates, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Furthermore, the boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a characteristic that has been widely exploited in the development of sensors for saccharides and in the design of enzyme inhibitors.[2][3]

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, based on the properties of structurally related compounds, such as 4-Bromo-2-methylbenzoic acid and other substituted phenylboronic acids, the following table summarizes key predicted and known physicochemical properties.

| Property | Value | Source/Method |

| CAS Number | 191089-06-2 | Chemical Abstracts Service |

| Molecular Formula | C₈H₉BO₄ | - |

| Molecular Weight | 179.97 g/mol | - |

| Appearance | White to off-white solid (predicted) | General knowledge of aryl boronic acids |

| pKa | ~3.5-4.5 (for carboxylic acid), ~8.5-9.5 (for boronic acid) | Estimated based on substituted benzoic acids and phenylboronic acids[4][5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[6][7] | General solubility of aryl boronic acids |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 4-Bromo-2-methylbenzoic Acid

This protocol is based on general procedures for the synthesis of aryl boronic acids from aryl bromides via a lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

Figure 1: Proposed synthetic pathway for this compound.

Materials:

-

4-Bromo-2-methylbenzoic acid (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-Bromo-2-methylbenzoic acid and anhydrous THF under an inert atmosphere. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The first equivalent of n-BuLi deprotonates the carboxylic acid, and the second equivalent performs the lithium-halogen exchange.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Workup and Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8][9]

Purification of the Product

Purification of boronic acids can sometimes be challenging due to their polarity and potential for dehydration to form boroxines. Common purification methods include:

-

Recrystallization: Using a suitable solvent system, such as water, ethanol, or a mixture of organic solvents.[8]

-

Acid-Base Extraction: The crude product can be dissolved in a basic aqueous solution to form the boronate salt, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid.[10]

-

Column Chromatography: While standard silica gel can sometimes lead to decomposition, specialized techniques such as using boric acid-impregnated silica gel can be effective.[11]

Spectroscopic Data

While a comprehensive set of spectral data for this compound is not publicly available, this section provides expected spectral characteristics based on its structure and data from its precursor, 4-Bromo-2-methylbenzoic acid.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

-

A singlet for the methyl protons around 2.4-2.6 ppm.

-

Aromatic protons in the range of 7.5-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the carboxylic acid proton, typically above 12 ppm.

-

A broad singlet for the boronic acid protons, the chemical shift of which can be variable.

For comparison, the ¹H NMR spectrum of 4-Bromo-2-methylbenzoic acid is available and shows characteristic signals for the aromatic and methyl protons.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the eight carbon atoms, including the carboxyl carbon (around 167-170 ppm), the carbon attached to the boron atom (which can be broad and have a lower intensity), and the aromatic and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid around 1680-1710 cm⁻¹.

-

O-H stretching for the boronic acid group, which may overlap with the carboxylic acid O-H stretch.

-

B-O stretching vibrations, typically in the region of 1300-1400 cm⁻¹.

-

C-H stretching and aromatic C=C bending vibrations.

The IR spectrum for 4-Bromo-2-methylbenzoic acid is available and shows the characteristic peaks for the carboxylic acid and the substituted benzene ring.[13]

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. High-resolution mass spectrometry would be used to confirm the elemental composition. The mass spectrum of 4-Bromo-2-methylbenzoic acid is known, providing a reference for fragmentation patterns of the core structure.[13]

Applications in Research and Development

While specific applications of this compound are not widely documented, its structure suggests potential utility in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development

Aryl boronic acids are valuable pharmacophores and synthetic intermediates in drug development.[1][14]

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases by forming a reversible covalent bond with the active site serine residue.[3][15] The carboxylic acid and methyl groups of this compound could be tailored to interact with specific binding pockets of target enzymes.

Figure 2: General mechanism of serine protease inhibition by aryl boronic acids.

-

Synthetic Building Block: This molecule can be used in Suzuki-Miyaura cross-coupling reactions to introduce the substituted benzoic acid moiety into more complex molecules, which is a common strategy in the synthesis of bioactive compounds.[16]

Molecular Sensing

The ability of boronic acids to bind with diols makes them excellent candidates for the development of sensors for saccharides.[17][18]

-

Saccharide Sensing: Fluorescent probes incorporating a boronic acid can exhibit changes in their fluorescence properties upon binding to saccharides.[19][20] The this compound scaffold could be incorporated into such probes.

Figure 3: Principle of saccharide sensing using a boronic acid-based fluorescent probe.

Conclusion

This compound is a bifunctional molecule with significant potential as a building block in organic synthesis and as a functional moiety in medicinal chemistry and sensor development. While its specific discovery and history are not well-documented, its synthesis can be reasonably achieved from its bromo-analogues using established methodologies for aryl boronic acids. The presence of both a carboxylic acid and a boronic acid group offers multiple points for chemical modification and interaction, paving the way for its application in the design of novel enzyme inhibitors, bioactive molecules, and chemosensors. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 5. pearson.com [pearson.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 18. Molecular boronic acid-based saccharide sensors - ePrints Soton [eprints.soton.ac.uk]

- 19. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 4-Borono-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Borono-2-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, owing to the presence of both a boronic acid and a carboxylic acid moiety on a substituted benzene ring. Theoretical and computational studies are indispensable for elucidating its molecular structure, electronic properties, reactivity, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the established computational methodologies applicable to the study of this compound, based on theoretical frameworks successfully applied to analogous substituted phenylboronic acids. While specific experimental or theoretical data for this compound is not extensively available in the current literature, this document serves as a robust roadmap for researchers seeking to conduct such investigations.

Introduction to Theoretical Studies of Phenylboronic Acids

Phenylboronic acids are a class of compounds extensively used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility also extends to chemical sensing and drug design, where the boronic acid group can form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding the structure, stability, and electronic properties of these molecules. Theoretical studies on substituted phenylboronic acids have provided valuable insights into the effects of substituents on their acidity (pKa), reactivity, and intermolecular interactions.

Proposed Computational Methodology

Based on established practices for similar molecules, a robust computational protocol for investigating this compound is proposed. This workflow is designed to yield accurate predictions of its physicochemical properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the theoretical characterization is the determination of the molecule's most stable three-dimensional structure.

Experimental Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost. The B3LYP hybrid functional is widely used and has been shown to provide reliable results for phenylboronic acids.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVDZ, is appropriate for capturing the electronic structure of all atoms, including boron.

-

Procedure: a. Construct an initial guess of the molecular structure of this compound. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Following optimization, a vibrational frequency calculation at the same level of theory should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of this calculation also provide the theoretical infrared (IR) and Raman spectra.

The following diagram illustrates the general workflow for geometry optimization and frequency analysis.

Calculation of Electronic and Molecular Properties

Once the optimized geometry is obtained, a variety of electronic and molecular properties can be calculated to understand the molecule's reactivity and behavior.

Experimental Protocol:

-

Software: The same quantum chemistry package as in the geometry optimization step.

-

Method and Basis Set: The same level of theory (e.g., B3LYP/6-311++G(d,p)) should be used for consistency.

-

Properties to Calculate:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

-

Dipole Moment: Provides information about the molecule's polarity.

-

Mulliken or Natural Bond Orbital (NBO) Atomic Charges: These calculations partition the electron density among the atoms, offering insights into local electronic effects and potential sites for electrophilic or nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface, which helps in identifying regions of positive and negative potential, indicating sites for intermolecular interactions.

-

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

-

Tabulated Data Presentation (Template)

The following tables are templates for organizing the quantitative data that would be generated from the proposed theoretical studies.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-B | Data to be calculated |

| B-O | Data to be calculated | |

| C-C (ring) | Data to be calculated | |

| C-C (methyl) | Data to be calculated | |

| C-C (carboxyl) | Data to be calculated | |

| C=O | Data to be calculated | |

| C-O (hydroxyl) | Data to be calculated | |

| Bond Angles | C-B-O | Data to be calculated |

| O-B-O | Data to be calculated | |

| C-C-C (ring) | Data to be calculated | |

| B-C-C | Data to be calculated | |

| C-C-COOH | Data to be calculated | |

| Dihedral Angles | B-C-C-C | Data to be calculated |

| O-B-C-C | Data to be calculated | |

| C-C-C-COOH | Data to be calculated |

Table 2: Calculated Electronic and Molecular Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | Data to be calculated |

| LUMO Energy (eV) | Data to be calculated |

| HOMO-LUMO Gap (eV) | Data to be calculated |

| Dipole Moment (Debye) | Data to be calculated |

| Ionization Potential (eV) | Data to be calculated |

| Electron Affinity (eV) | Data to be calculated |

| Total Energy (Hartree) | Data to be calculated |

Visualization of Molecular Structure and Properties

Visual representations are crucial for interpreting computational results. The molecular structure of this compound is presented below.

Potential Applications in Drug Development

Theoretical studies of this compound can significantly contribute to drug development efforts.

-

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related molecules, computational models can help elucidate the relationship between molecular structure and biological activity.

-